磺基水杨酸钠

描述

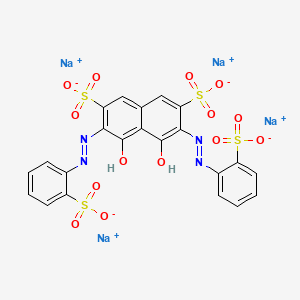

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C22H16N4NaO14S4 and its molecular weight is 711.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碱土金属分光光度计试剂

磺基水杨酸钠通常用作碱土金属检测和定量的分光光度计试剂。 此应用利用了该化合物与这些金属形成络合物的能力,这些络合物随后可以进行分光光度计测量 .

硫酸盐滴定指示剂

在分析化学中,磺基水杨酸钠用作硫酸盐滴定的指示剂。 它在滴定过程中会根据化学变化改变颜色,从而可以确定滴定终点 .

涂料生产

该化合物由于其强氧化性,参与某些涂料的生产,例如铬黄和铬绿 .

显微镜染色

磺基水杨酸钠用于显微镜下染色碳水化合物。 它通过与重铬酸钾形成稳定的络合物来帮助可视化碳水化合物,从而增强显微镜下的对比度 .

与碳纳米管形成络合物

它具有与碳纳米管形成稳定络合物的能力,这在各种纳米技术应用中可能会有用 .

在低 pH 条件下高浓度

作用机制

Target of Action

Sulfonazo III sodium salt, also known as Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate , primarily targets alkaline earth metals . These metals play crucial roles in various biological processes, including signal transduction, enzyme function, and maintaining cellular structure.

Mode of Action

The compound interacts with its targets through a process known as spectrophotometric titration . In this process, the compound forms a colored complex with the alkaline earth metals, which can be detected and measured using spectrophotometry. This allows for the quantification of these metals in a given sample.

Result of Action

The primary result of Sulfonazo III sodium salt’s action is the formation of a colored complex with alkaline earth metals, which can be measured spectrophotometrically . This allows for the detection and quantification of these metals in various samples, aiding in research and diagnostic applications.

Action Environment

The action of Sulfonazo III sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the colored complex. Additionally, the presence of other ions may interfere with the compound’s ability to bind to its target metals. As such, careful control of the experimental conditions is necessary to ensure accurate results .

生化分析

Biochemical Properties

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate plays a significant role in biochemical reactions due to its ability to bind with proteins and enzymes. This compound interacts with enzymes such as peroxidases and oxidases, often acting as a substrate or inhibitor. The interactions are primarily driven by the compound’s sulfonate groups, which form ionic bonds with positively charged amino acid residues on proteins. These interactions can alter the activity of enzymes, either enhancing or inhibiting their catalytic functions .

Cellular Effects

The effects of Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate on cells are diverse. It can influence cell signaling pathways by interacting with membrane receptors and intracellular proteins. This compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either competitively or non-competitively, thereby inhibiting or activating enzyme functions. The compound’s azo groups can also participate in redox reactions, influencing the oxidative state of cells and affecting various biochemical pathways. Changes in gene expression are often mediated through the compound’s interaction with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro studies have shown that prolonged exposure can result in adaptive responses, such as changes in enzyme expression levels and metabolic adjustments.

Dosage Effects in Animal Models

The effects of Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to adverse effects such as organ damage and impaired metabolic functions .

Metabolic Pathways

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and excretion. The compound’s sulfonate groups are often conjugated with glucuronic acid or sulfate, enhancing its solubility and excretion via the kidneys. Additionally, the compound can influence the metabolism of other substances by modulating enzyme activity and altering metabolic fluxes .

属性

CAS 编号 |

68504-35-8 |

|---|---|

分子式 |

C22H16N4NaO14S4 |

分子量 |

711.6 g/mol |

IUPAC 名称 |

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O14S4.Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40); |

InChI 键 |

UCNMMGMHSCGTLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |

| 68504-35-8 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)

![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)